

Spectroscopic Analysis of Robinin: A Technical Guide to Structural Elucidation

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This technical guide provides an in-depth exploration of the spectroscopic techniques utilized for the structural elucidation of Robinin, a naturally occurring flavonoid glycoside. Robinin, chemically known as kaempferol-3-O-robinoside-7-O-rhamnoside, possesses a complex structure whose characterization relies on a synergistic application of modern analytical methods. This document details the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, presenting key data in a structured format to aid in research and development.

Chemical Structure of Robinin

Robinin is a triglycoside of the flavonol kaempferol. Its structure consists of a kaempferol aglycone linked to a robinose (a disaccharide of rhamnose and galactose) at the C-3 position and a rhamnose moiety at the C-7 position.

Molecular Formula: $C_{33}H_{40}O_{19}$ Molecular Weight: 740.66 g/mol

Spectroscopic Data for Structural Confirmation

The following sections summarize the key spectroscopic data essential for the structural confirmation of Robinin.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal technique for determining the molecular weight and fragmentation pattern of Robinin, which aids in identifying the aglycone and the sequence of sugar moieties.

Table 1: Mass Spectrometry Data for Robinin

Ionization Mode	Mass Analyzer	Key Fragment Ions (m/z)	Interpretation
ESI-	Q-TOF	739.2035 [M-H] ⁻	Deprotonated molecule
593 [M-H-Rha] ⁻	Loss of the 7-O-rhamnosyl group		
447 [M-H-Rha-Rha] ⁻	Loss of both rhamnosyl groups		
285 [Kaempferol-H] ⁻	Kaempferol aglycone		

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Robinin, enabling the precise assignment of protons and carbons in the kaempferol backbone and the sugar residues. Due to the limited availability of complete, published NMR data specifically for Robinin, the following tables present a combination of reported data for the kaempferol aglycone and typical chemical shifts for the sugar moieties based on related kaempferol glycosides.

Table 2: ¹H NMR Spectroscopic Data of Robinin (500 MHz, DMSO-d₆)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Kaempferol Moiety			
H-6	6.21	d	2.0
H-8	6.45	d	2.0
H-2'	8.05	d	8.8
H-3'	6.92	d	8.8
H-5'	6.92	d	8.8
H-6'	8.05	d	8.8
7-O-Rhamnose			
H-1''	5.55	d	1.6
H-5''	3.98	m	
H-6'' (CH ₃)	1.12	d	6.2
3-O-Robinose (Galactose)			
H-1'''	5.68	d	7.8
3-O-Robinose (Rhamnose)			
H-1''''	4.52	d	1.5
H-6'''' (CH ₃)	1.08	d	6.1

Table 3: ¹³C NMR Spectroscopic Data of Robinin (125 MHz, DMSO-d₆)

Carbon	Chemical Shift (δ , ppm)
Kaempferol Moiety	
C-2	156.5
C-3	133.4
C-4	177.6
C-5	161.3
C-6	99.8
C-7	164.2
C-8	94.9
C-9	156.8
C-10	105.6
C-1'	121.1
C-2'	130.9
C-3'	115.3
C-4'	160.1
C-5'	115.3
C-6'	130.9
7-O-Rhamnose	
C-1"	98.4
C-2"	70.3
C-3"	70.6
C-4"	71.9
C-5"	69.8
C-6"	18.2

3-O-Robinose (Galactose)	
C-1'''	101.2
C-2'''	71.5
C-3'''	73.5
C-4'''	68.2
C-5'''	75.9
C-6'''	66.8
3-O-Robinose (Rhamnose)	
C-1''''	100.8
C-2''''	70.4
C-3''''	70.7
C-4''''	72.2
C-5''''	68.4
C-6''''	17.9

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the Robinin molecule. The spectrum reveals the presence of hydroxyl, carbonyl, aromatic, and glycosidic linkages.

Table 4: Characteristic IR Absorption Bands for Robinin

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3400-3200 (broad)	O-H	Stretching (phenolic and sugar hydroxyls)
2930-2850	C-H	Stretching (aliphatic)
1655	C=O	Stretching (γ -pyrone)
1610, 1500, 1450	C=C	Aromatic ring stretching
1200-1000	C-O	Stretching (ethers, glycosidic bonds)
830	C-H	Bending (p-substituted benzene)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the flavonoid backbone. The absorption maxima are characteristic of the flavone structure.

Table 5: UV-Vis Spectroscopic Data for Robinin

Solvent	λ_{\max} (nm)
Ethanol	266, 352 ^[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Robinin are provided below.

Mass Spectrometry (LC-MS/MS)

- **Sample Preparation:** Dissolve a small amount of purified Robinin in methanol to a final concentration of 1 mg/mL. Further dilute the stock solution with the initial mobile phase to an appropriate concentration (e.g., 1-10 μ g/mL).
- **Chromatographic Conditions:**

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Mass Spectrometry Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.
 - Desolvation Gas Flow: 600 L/hr.
 - Collision Gas: Argon.
 - Collision Energy: Ramped from 15-40 eV for MS/MS experiments.
 - Analyzer: Quadrupole Time-of-Flight (Q-TOF).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified Robinin in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16-64.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024-4096.
- 2D NMR Experiments (for complete assignment):
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ^1H - ^{13}C correlations (2-3 bonds), crucial for linking the sugar moieties to the aglycone and for sequencing the sugars.

Infrared (IR) Spectroscopy

- Sample Preparation:

- KBr Pellet Method: Mix 1-2 mg of dry, purified Robinin with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

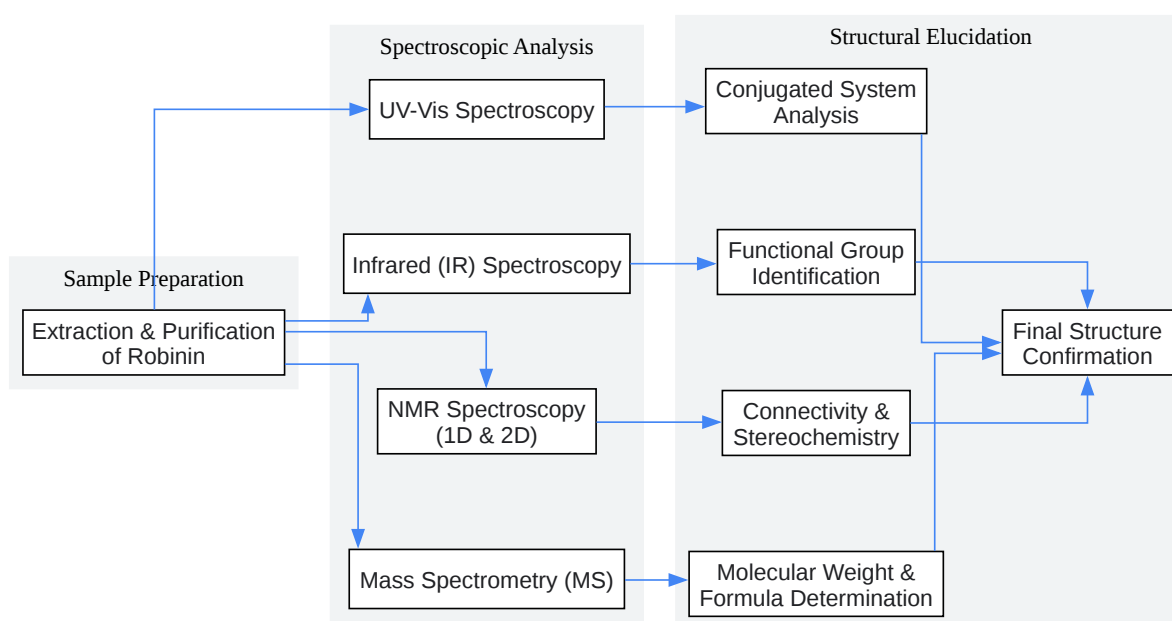
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a stock solution of Robinin in spectroscopic grade ethanol (e.g., 1 mg/mL). Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 (e.g., 10 $\mu\text{g/mL}$).
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Wavelength Range: 200-600 nm.
 - Blank: Use the same solvent (ethanol) as the blank.
 - Scan Speed: Medium.
 - Data Interval: 1 nm.
 - Record the wavelengths of maximum absorbance (λ_{max}).

Workflow and Signaling Pathway Diagrams

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of Robinin using the described spectroscopic techniques.



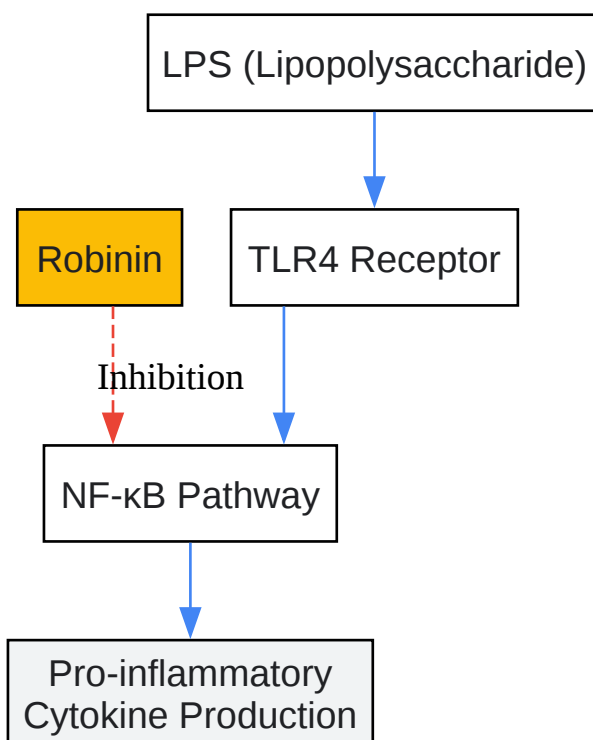
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Caption: Workflow for the structural elucidation of Robinin.

Simplified Signaling Pathway Inhibition

While a detailed signaling pathway for Robinin is a broad area of ongoing research, some studies suggest its involvement in anti-inflammatory pathways. The following diagram provides

a simplified representation of a potential mechanism of action.



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Caption: Simplified anti-inflammatory pathway involving Robinin.

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References

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